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Compound of Interest

3-(Aminomethyl)-6-
Compound Name: _ o
(trifluoromethyl)pyridine

Cat. No.: B1273294

CAS Number: 387350-39-2

Synonyms: [6-(trifluoromethyl)-3-pyridinyllmethylamine, 5-(aminomethyl)-2-
(trifluoromethyl)pyridine

Introduction

3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant
interest to researchers in drug discovery and development. The presence of the trifluoromethyl
group, a key pharmacophore in modern medicinal chemistry, imparts unique properties to the
molecule, including increased metabolic stability and enhanced binding affinity to biological
targets. This technical guide provides a comprehensive overview of its chemical properties, a
plausible synthetic route, its potential biological applications with a focus on the inhibition of
Lysyl Oxidase-Like 2 (LOXLZ2), and detailed experimental protocols for its synthesis and
evaluation.

Chemical and Physical Properties

The fundamental properties of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine are summarized
in the table below. This data is compiled from commercially available sources and predictive
modeling.
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Property Value Reference
CAS Number 387350-39-2 N/A
Molecular Formula C7H7F3N2 [1]
Molecular Weight 176.14 g/mol [1]
Appearance Wh.ite or C.:ok.)rless to Yellow 1]
Solid or Liquid

Purity >95% [1]
Boiling Point 62-64°C at 0.5 mmHg [2]
Density 1.293 + 0.06 g/cm3 (Predicted) [2]
pKa 7.85 £ 0.29 (Predicted) [2]
InChi Key XPXVAYGVYBQKDE- o

UHFFFAOYSA-N

SMILES C1=CC(=NC=C1CN)C(F)(F)F  [2]

Keep in dark place, inert
Storage [1]
atmosphere, 2-8°C

Synthesis

While a specific detailed experimental protocol for the synthesis of 3-(Aminomethyl)-6-
(trifluoromethyl)pyridine is not readily available in peer-reviewed literature, a plausible and
efficient synthetic route can be devised based on established chemical transformations. A
common strategy involves the reduction of the corresponding nitrile, 6-
(trifluoromethyl)nicotinonitrile.

Proposed Synthetic Pathway
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Step 1: Synthesis of Precursor

Commercially available
starting materials

Step 2: Reduction to Amine

Various Methods [12] 6-(Trifluoromethyl)nicotinonitrile

(CAS: 216431-85-5)

Reduction 3-(Aminomethyl)-6-(trifluoromethyl)pyridine

(CAS: 387350-39-2)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 3-(Aminomethyl)-6-
(trifluoromethyl)pyridine

This protocol describes the reduction of 6-(trifluoromethyl)nicotinonitrile to the target amine.
Materials:
o 6-(Trifluoromethyl)nicotinonitrile

e Lithium aluminum hydride (LiAIH4) or Hydrogen gas (Hz2) with a suitable catalyst (e.g., Raney
Nickel, Palladium on carbon)

o Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH4 reduction; or Ethanol/Methanol
for catalytic hydrogenation

e Anhydrous sodium sulfate

e Hydrochloric acid (HCI) in diethyl ether (for salt formation if desired)
» Standard laboratory glassware and safety equipment

Procedure (Catalytic Hydrogenation):

o Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 6-
(trifluoromethyl)nicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.
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» Catalyst Addition: Add a catalytic amount of Raney Nickel or Palladium on carbon (typically
5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

e Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with
hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room
temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or
gas chromatography-mass spectrometry (GC-MS).

o Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture
through a pad of Celite® to remove the catalyst.

 Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The
product can be further purified by distillation under reduced pressure or by column
chromatography on silica gel.

Expected Yield: High yields (typically >80%) are expected for this type of reduction.

Analytical Data (Representative)

As experimental spectra are not publicly available, the following tables present predicted and
representative analytical data based on the compound's structure and data from analogous

compounds.

H NMR Spectroscopy (Predicted)
Chemical Shift Lo . .

Multiplicity Integration Assignment

(ppm)
~8.6 S 1H H-2 (Pyridine)
~7.8 d 1H H-4 (Pyridine)
~7.6 d 1H H-5 (Pyridine)
~3.9 S 2H -CH2-NH:2
~1.5-2.5 brs 2H -NH2

3C NMR Spectroscopy (Predicted)
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Chemical Shift (ppm) Assignment
~150 C-6 (Pyridine)
~148 C-2 (Pyridine)
~137 C-4 (Pyridine)
~135 C-3 (Pyridine)
~122 (q) -CFs

~120 C-5 (Pyridine)
~45 -CH2-NH:2

Mass Spectrometry

lon mlz
[M+H]* 177.06
[M]* 176.05

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm~12) Assignment

3300-3400 N-H stretch (amine)

2850-2950 C-H stretch (aliphatic)

~1600 C=N, C=C stretch (pyridine ring)
1100-1300 C-F stretch (trifluoromethyl)

Biological Activity and Potential Applications

The primary therapeutic potential of 3-(Aminomethyl)-6-(trifluoromethyl)pyridine lies in its
likely role as an inhibitor of Lysyl Oxidase-Like 2 (LOXL2).

LOXL2: A Key Target in Fibrosis and Cancer
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LOXL2 is a copper-dependent amine oxidase that plays a crucial role in the cross-linking of
collagen and elastin in the extracellular matrix (ECM).[3] Dysregulation of LOXL2 activity is
implicated in the progression of various fibrotic diseases and cancer metastasis.[3]
Overexpression of LOXL2 leads to excessive ECM stiffening, which promotes tumor growth
and invasion.[4] Therefore, inhibiting LOXL2 is a promising therapeutic strategy for these

conditions.

Mechanism of Action of LOXL2 Inhibitors

Small molecule inhibitors of LOXL2, such as derivatives of 4-(Aminomethyl)-6-
(trifluoromethyl)-2-(phenoxy)pyridine, typically function by binding to the active site of the
enzyme, thereby preventing it from catalyzing the cross-linking of collagen and elastin fibers.[5]
This inhibition disrupts the pathological remodeling of the ECM.[3]

LOXL2 Signaling Pathway
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3-(Aminomethyl)-6-
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Caption: The LOXL2 signaling pathway in fibrosis and cancer progression.
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Experimental Protocols for Biological Evaluation

The following protocols provide a framework for assessing the inhibitory activity of 3-
(Aminomethyl)-6-(trifluoromethyl)pyridine against LOXL2.

In Vitro LOXL2 Enzyme Activity Assay (Amplex Red
Assay)

This assay measures the hydrogen peroxide (H202) produced during the LOXL2-catalyzed
oxidation of a substrate.

Materials:

e Recombinant human LOXL2 enzyme

o Amplex® Red reagent

e Horseradish peroxidase (HRP)

e Substrate (e.g., 1,5-diaminopentane)

e 3-(Aminomethyl)-6-(trifluoromethyl)pyridine (test compound)
o Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

o 96-well black microplate

Fluorescence plate reader
Procedure:

e Prepare Reagents: Prepare a working solution of Amplex® Red and HRP in the assay buffer.
Prepare serial dilutions of the test compound.

e Reaction Mixture: In each well of the microplate, add the LOXL2 enzyme and the test
compound at various concentrations.

¢ Initiate Reaction: Add the substrate to each well to start the reaction.
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Incubation: Incubate the plate at 37°C, protected from light.

Measurement: Measure the fluorescence (excitation ~540 nm, emission ~590 nm) at regular
intervals.

Data Analysis: Calculate the rate of reaction for each concentration of the test compound
and determine the 1Cso value.

Cellular Assay: Wound Healing (Scratch) Assay

This assay assesses the effect of the compound on cell migration, a process often promoted by
LOXL2.

Materials:

Cancer cell line with high LOXL2 expression (e.g., MDA-MB-231)

Cell culture medium and supplements

3-(Aminomethyl)-6-(trifluoromethyl)pyridine

Sterile pipette tips or a cell scraper

Microscope with imaging capabilities

Procedure:

Cell Seeding: Seed cells in a multi-well plate and grow to confluence.

Create "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.

Treatment: Wash the cells to remove debris and add fresh medium containing various
concentrations of the test compound.

Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12
hours).

Data Analysis: Measure the width of the scratch at each time point and calculate the
percentage of wound closure. Compare the closure rates between treated and untreated
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cells.

Experimental Workflow for LOXL2 Inhibitor Screening

Start: Compound Library

Primary Screen:
In Vitro LOXL2 Enzyme Assay
(Amplex Red)

Hit Identification
(ICs0 Determination)

Active Compounds

Secondary Screen:
Cellular Assays
(Wound Healing, Proliferation)

I N
Furthler Optimization

|
|
Lead Candidate Selection

Promising lLeads

Inactive Compounds

In Vivo Studies:
Animal Models of
Fibrosis or Cancer

End: Preclinical Candidate
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Caption: A typical workflow for screening and identifying novel LOXL2 inhibitors.

Conclusion

3-(Aminomethyl)-6-(trifluoromethyl)pyridine is a valuable building block for the development
of novel therapeutics, particularly for diseases driven by aberrant LOXL2 activity such as
fibrosis and cancer. Its synthesis is achievable through standard chemical transformations, and
its biological activity can be thoroughly evaluated using a combination of in vitro and cell-based
assays. This technical guide provides a solid foundation for researchers and drug development
professionals to explore the full potential of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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